5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

説明

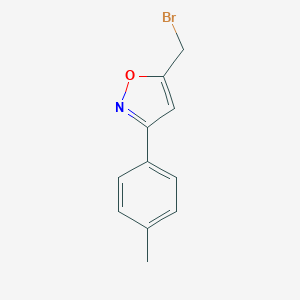

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is a brominated oxazole derivative with the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol. Its structure features a 1,2-oxazole core substituted with a bromomethyl group at position 5 and a 4-methylphenyl group at position 3 (Figure 1). This compound is of significant interest in medicinal chemistry due to the versatility of the bromomethyl group in nucleophilic substitution reactions, enabling further functionalization for drug development .

Oxazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The bromomethyl substituent enhances reactivity, making this compound a valuable intermediate for synthesizing more complex molecules, such as kinase inhibitors or antimicrobial agents .

特性

IUPAC Name |

5-(bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRJQQSZPBCSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440814 | |

| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129135-66-6 | |

| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Van Leusen Protocol Adaptation

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group at the 5-position undergoes facile nucleophilic substitution, enabling the introduction of diverse functional groups. Common nucleophiles include amines, thiols, and alkoxides.

Example reactions:

-

Amine substitution: Reacting with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF or DMSO) yields 5-(aminomethyl) derivatives. These reactions typically proceed at 60–80°C with yields ranging from 65% to 85% depending on steric and electronic factors .

-

Thiol substitution: Treatment with thiols (e.g., ethanethiol) in the presence of a base (K₂CO₃) produces thioether-linked oxazoles, useful in bioconjugation .

Key conditions:

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzylamine | DMF | 80°C | 78 |

| Ethanethiol | DMSO | 60°C | 72 |

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, facilitating carbon–carbon bond formation.

Suzuki–Miyaura coupling:

-

Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using PdCl₂(DPPF) and CsF in THF at 90°C yields 5-(aryl)methyl oxazoles. This method is effective for synthesizing biaryl derivatives with yields up to 88% .

Buchwald–Hartwig amination:

-

Coupling with aryl amines (e.g., 4-fluoroaniline) under Pd(OAc)₂/Xantphos catalysis forms 5-(arylamino)methyl oxazoles, critical for accessing pharmacophores .

Oxidation and Reduction

The bromomethyl group and oxazole ring exhibit redox sensitivity:

-

Oxidation: Treatment with KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid, yielding 5-(carboxymethyl) derivatives. This reaction is pH-dependent, with optimal yields (70%) at pH 3–4 .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole, altering electronic properties .

Cycloaddition Reactions

The oxazole ring participates in 1,3-dipolar cycloadditions. For example, reactions with nitrile oxides generate fused bicyclic structures, expanding molecular complexity .

Notable example:

-

Reaction with 4-fluorobenzonitrile oxide under microwave irradiation produces a tricyclic adduct in 82% yield .

Functionalization of the Aromatic Ring

The 4-methylphenyl group undergoes electrophilic substitution:

科学的研究の応用

Structure

The compound features:

- A bromomethyl group attached to the oxazole ring.

- A 4-methylphenyl group at the 3-position of the oxazole ring.

This structure allows for diverse chemical interactions, making it a valuable intermediate in organic synthesis.

Reaction Types

The compound can undergo:

- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by various nucleophiles.

- Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or reduced to yield alcohols.

Chemistry

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Research indicates that this compound has potential biological activities, particularly in cancer research. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can disrupt normal cellular functions, leading to various biological effects including cytotoxicity.

Anticancer Activity

Studies have shown that oxazole derivatives exhibit promising anticancer properties. For example:

- Cell Lines Tested : Compounds similar to this compound have been evaluated against fibrosarcoma (HT-1080), breast (MCF-7), and lung carcinoma (A-549) cell lines.

- Mechanism : Induction of apoptosis via activation of caspase pathways has been observed in specific cell lines.

Industrial Applications

The compound is also utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.

Case Study 1: Synthesis and Evaluation

A study synthesized several oxazole derivatives and evaluated their biological activities. Key findings include:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT-1080 | 19.56 | Apoptosis via caspase activation |

| Compound B | MCF-7 | >100 | No significant activity |

| Compound C | A-549 | 25.00 | Cell cycle arrest at G2/M phase |

This table illustrates the varying degrees of efficacy among related compounds, emphasizing the importance of structural modifications in enhancing biological activity.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer pathways. These studies suggest that the compound can form stable complexes with target proteins, potentially leading to inhibition of their activity.

作用機序

The mechanism of action of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, thereby affecting their function and activity.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole with six analogous compounds:

Key Observations:

Heterocycle Core : 1,2-Oxazole derivatives generally exhibit greater metabolic stability than 1,2,4-oxadiazoles due to reduced susceptibility to enzymatic oxidation .

Substituent Effects: The 4-methylphenyl group in the target compound improves lipophilicity, whereas methoxy groups (e.g., in C₁₇H₁₅NO₂) enhance solubility but reduce membrane permeability .

生物活性

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is a compound of significant interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- A bromomethyl group attached to the oxazole ring.

- A 4-methylphenyl group located at the 3-position of the oxazole ring.

This structure allows for various chemical interactions, making it a valuable intermediate in organic synthesis and a candidate for biological activity studies.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The bromomethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins, DNA, or other cellular components. This interaction can disrupt normal cellular functions, leading to various biological effects such as cytotoxicity or modulation of enzymatic activities .

Anticancer Activity

Research has indicated that oxazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically:

- Cell Lines Tested : Compounds related to oxazoles have been evaluated against fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549) cell lines.

- Mechanism : Induction of apoptosis via activation of caspase pathways has been observed, particularly in HT-1080 cells where significant cytotoxicity was recorded .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of oxazole derivatives similar to this compound and evaluated their biological activities. The findings included:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT-1080 | 19.56 | Apoptosis via caspase activation |

| Compound B | MCF-7 | >100 | No significant activity |

| Compound C | A-549 | 25.00 | Cell cycle arrest at G2/M phase |

This table illustrates the varying degrees of efficacy among related compounds, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer pathways. These studies suggest that the compound can form stable complexes with target proteins, potentially leading to inhibition of their activity .

Q & A

Q. What are the recommended synthetic routes for 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A common approach involves cycloisomerization of precursor amides or esters followed by regioselective bromination. For example, ZnCl₂-catalyzed cycloisomerization of terpenoid-derived propargyl amides can yield oxazole intermediates, which are subsequently brominated using N-bromosuccinimide (NBS) under controlled conditions . Optimization includes adjusting catalyst loading (e.g., 5–10 mol% ZnCl₂), temperature (80–100°C for cycloisomerization), and solvent polarity (e.g., DCM for bromination). Monitoring reaction progress via TLC or HPLC and quenching side reactions (e.g., over-bromination) with mild reducing agents can enhance yields (typically 60–75%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Q. How does the bromomethyl group influence the compound’s stability under different storage conditions?

Methodological Answer: The bromomethyl group confers sensitivity to light, moisture, and nucleophiles. Stability studies recommend:

- Storage: –20°C under inert gas (Ar/N₂) in amber vials to prevent photolytic C-Br bond cleavage .

- Handling: Avoid protic solvents (e.g., MeOH) to suppress hydrolysis. Purity (>95%) minimizes decomposition; monitor via periodic HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound and its interactions with biological targets?

Methodological Answer:

- Reactivity: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites (e.g., bromomethyl for SN2 reactions) .

- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). Parameterize bromine atoms using Merck Molecular Force Field (MMFF) charges. Validate with binding affinity assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in crystallographic data obtained from different research groups?

Methodological Answer:

- Validation Tools: Use PLATON/CHECKCIF to identify symmetry or displacement parameter discrepancies. Cross-validate with SHELXL refinement (e.g., ADDSYM for missed symmetry elements) .

- Data Merging: Re-process raw data (HKL files) using alternate space groups (e.g., P21/c vs. Pna2₁) and compare R-factors. Twinning tests (e.g., ROTAX for pseudo-merohedral twins) may explain outliers .

Q. What are the challenges in studying the mechanism of action of this compound in complex biological systems?

Methodological Answer:

- Bioactivity Profiling: Use structure-activity relationship (SAR) studies with analogs (e.g., replacing Br with Cl or CH₃) to isolate pharmacophore contributions .

- Radiolabeling: Incorporate ¹¹C or ⁷⁷Br isotopes for in vivo tracking. Challenges include short half-lives (⁷⁷Br: t₁/₂ = 57 h) and synthesis under radiochemical conditions .

- Off-Target Effects: Employ chemoproteomics (e.g., activity-based protein profiling) to identify unintended interactions with cysteine-rich proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。